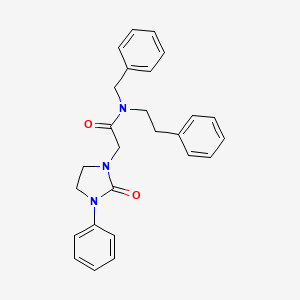

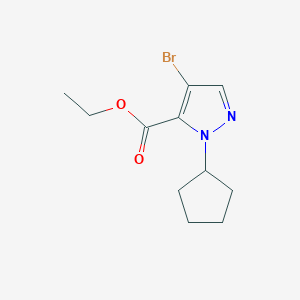

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

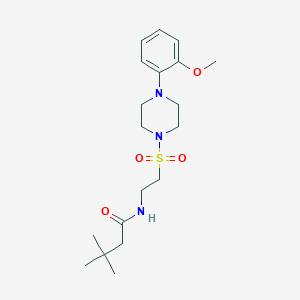

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. BZP is a derivative of benzylpiperazine, a class of compounds that has been studied for their effects on the central nervous system. BZP is a white crystalline powder that is soluble in water and has a molecular weight of 365.45 g/mol.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Compounds similar to N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide have been synthesized and tested for their antibacterial and antifungal properties. Studies have demonstrated that derivatives of 2-mercaptobenzimidazole and benzimidazole exhibit significant activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli, as well as fungi like Aspergillus fumigatus and Candida albicans. These compounds have also shown good cytotoxic activities, indicating their potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Research into benzimidazole derivatives has also highlighted their effectiveness as corrosion inhibitors for metals in acidic environments. A study focusing on benzimidazole derivatives found that they could significantly inhibit the corrosion of carbon steel in hydrochloric acid solution. These findings suggest that such compounds could be valuable in industrial applications where metal preservation is critical (Rouifi et al., 2020).

Anti-inflammatory and Analgesic Effects

Further investigations have explored the anti-inflammatory and analgesic effects of benzimidazole derivatives. For instance, a series of compounds synthesized from benzimidazole demonstrated significant anti-inflammatory activity, with some showing better activity compared to standard drugs like Indomethacin. These results point towards the therapeutic potential of such compounds in treating inflammation-related conditions (Bhor & Pawar, 2022).

Chemosensors for Metal Ions

Benzimidazole derivatives have also been utilized as chemosensors for detecting metal ions. A study described the synthesis of benzimidazole-integrated anthracene/pyrene derivatives that exhibited high selectivity and sensitivity towards aluminum ions in aqueous solution. Such chemosensors could be crucial in environmental monitoring and biomedical research to detect metal ion concentrations with high precision (Shree et al., 2019).

Propiedades

IUPAC Name |

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c30-25(21-28-18-19-29(26(28)31)24-14-8-3-9-15-24)27(20-23-12-6-2-7-13-23)17-16-22-10-4-1-5-11-22/h1-15H,16-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFXMGIXQXLROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2-oxo-3-phenylimidazolidin-1-yl)-N-phenethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

![N-[(4-Hydroxy-2,3-dihydrochromen-4-yl)methyl]prop-2-enamide](/img/structure/B2694305.png)

![2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2694306.png)

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2694314.png)